(3-(4-环丙基-1H-1,2,3-三唑-1-基)氮杂环丁烷-1-基)(2-(乙硫基)苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

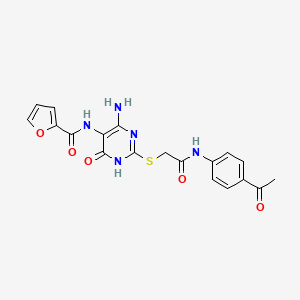

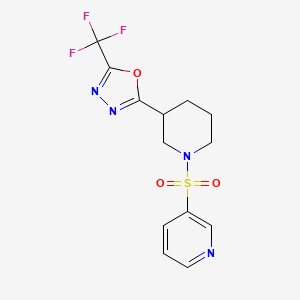

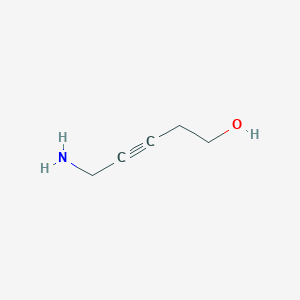

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(ethylthio)phenyl)methanone is a useful research compound. Its molecular formula is C17H20N4OS and its molecular weight is 328.43. The purity is usually 95%.

BenchChem offers high-quality (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(ethylthio)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(ethylthio)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物发现

1,2,3-三唑是该化合物的核心结构,在药物发现领域有着广泛的应用 . 它们是氨基酸、核苷酸等基本构建模块的一部分 . 许多具有1,2,3-三唑核心的著名药物已上市 .

有机合成

由于其高化学稳定性和强偶极矩,1,2,3-三唑被用于有机合成 . 即使在高温下,它们通常对酸性或碱性水解以及氧化和还原条件也不敏感 .

高分子化学

1,2,3-三唑被用于高分子化学. 它们已被掺入聚合物中用于太阳能电池 .

超分子化学

1,2,3-三唑被用于超分子化学. 它们在该领域有着广泛的应用 .

生物偶联

1,2,3-三唑被用于生物偶联. 它们被用来通过将两个分子连接在一起来创建复杂的结构 .

化学生物学

1,2,3-三唑被用于化学生物学. 它们被用于使用化学工具和方法研究生物系统 .

作用机制

Target of Action

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(ethylthio)phenyl)methanone, also known as 4-cyclopropyl-1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole, primarily targets the Von Hippel-Lindau (VHL) protein . The VHL protein is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that regulates cellular responses to low oxygen conditions .

Mode of Action

The compound 4-cyclopropyl-1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole interacts with its target, the VHL protein, by binding to its active site . This interaction inhibits the function of the VHL protein, leading to an accumulation of HIF in the cell . As a result, the cell responds as if it were in a low-oxygen environment, even when oxygen is plentiful .

Biochemical Pathways

The action of 4-cyclopropyl-1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole affects the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase, recognized by VHL, and subsequently degraded . When the compound inhibits VHL, HIF accumulates and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, erythropoiesis, and glycolysis .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of 4-cyclopropyl-1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole’s action include the upregulation of genes involved in angiogenesis, erythropoiesis, and glycolysis . This can lead to increased blood vessel formation, red blood cell production, and a shift in cellular metabolism .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 4-cyclopropyl-1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole include the presence of other drugs, the pH of the body’s tissues, and the individual’s metabolic rate . For example, the presence of other drugs could lead to drug-drug interactions, altering the compound’s efficacy .

属性

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2-ethylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-2-23-16-6-4-3-5-14(16)17(22)20-9-13(10-20)21-11-15(18-19-21)12-7-8-12/h3-6,11-13H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYAHEBIMJKNMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

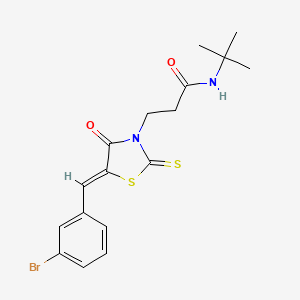

![N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2564418.png)

![N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2564419.png)

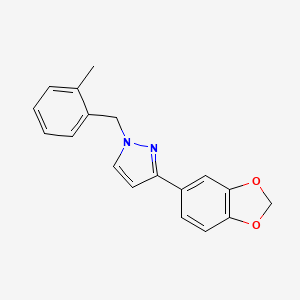

![3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2564435.png)

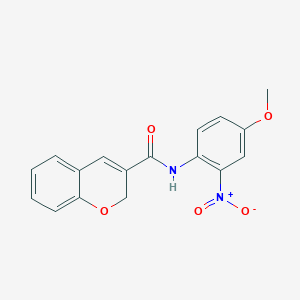

![N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2564436.png)